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Introduction

Tosposertib (also known as TU2218) is a potent, orally bioavailable small molecule inhibitor
targeting both Transforming Growth Factor-beta Receptor 1 (TGF-BR1, or ALK5) and Vascular
Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2][3] The rationale for combining
Tosposertib with immunotherapy, particularly immune checkpoint inhibitors (ICIs) like anti-PD-
1/PD-L1 antibodies, is rooted in its potential to remodel the tumor microenvironment (TME)
from an immunosuppressive to an immune-permissive state. This combination strategy aims to
overcome resistance to immunotherapy and enhance anti-tumor immune responses.[1][4]

The TGF-B signaling pathway is a critical mediator of immunosuppression within the TME,
promoting the differentiation of regulatory T cells (Tregs), inhibiting the function of cytotoxic T
lymphocytes (CTLs) and Natural Killer (NK) cells, and impairing the antigen-presenting
capabilities of dendritic cells.[5][6][7][8][9] Concurrently, the VEGF-VEGFR2 pathway not only
drives tumor angiogenesis but also contributes to an immunosuppressive TME by hindering T
cell infiltration and promoting the accumulation of myeloid-derived suppressor cells (MDSCs)
and M2-like tumor-associated macrophages (TAMs).[10][11][12][13][14] By dually inhibiting
these pathways, Tosposertib can potentially alleviate these immunosuppressive mechanisms,
thereby sensitizing tumors to the effects of ICls.

These application notes provide a summary of preclinical data and detailed protocols for in vitro
and in vivo studies to evaluate the synergistic potential of Tosposertib in combination with
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Data Presentation

Table 1: In Vi hibi ity of Y

Target Assay Type IC50 (nM) Reference
ALK5 Kinase Assay 1.2 [2]
VEGFR2 Kinase Assay 4.5 [2]
SMAD?2

) Human Whole Blood 101 [2]
Phosphorylation
VEGFR2

_ HUVECs 52.5 [2]
Phosphorylation

Table 2: Preclinical Efficacy of Tosposertib in

Combination with Anti-PD-1 Therapy
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Mice
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Signaling Pathways and Experimental Workflows
Tosposertib and Immunotherapy Signaling Pathway
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Caption: Combined effect of Tosposertib and anti-PD-1/PD-L1 immunotherapy.

In Vitro Experimental Workflow
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Experimental Setup

Start: Select Cancer Cell Line
and Immune Cells (e.g., PBMCs)

Co-culture Cancer Cells and Immune Cells
(with or without transwell)

Treat with Tosposertib, Anti-PD-1/PD-L1,
Combination, or Vehicle Control

Cancer Cell Viability Assay
(e.g., MTT, CellTiter-Glo)

T-Cell Activation & Proliferation Assay Cytokine Profiling
(e.g., CFSE dilution, IFN-y ELISpot) (e.g., Luminex, ELISA)

Immune Cell Phenotyping
(Flow Cytometry)
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Caption: Workflow for in vitro evaluation of Tosposertib and immunotherapy.

In Vivo Experimental Workflow
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Experimental Setup

Start: Select Syngeneic Mouse Model
(e.g., C57BL/6 with B16F10 cells)

Subcutaneous Implantation of Tumor Cells

Tumor Establishment and Randomization
into Treatment Groups

Administer Tosposertib (oral), Anti-PD-1/PD-L1 (i.p.),
Combination, or Vehicle Control

Monitor Tumor Growth and Body Weight

At study endpoint

EndpointVAnaIysis
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Caption: Workflow for in vivo evaluation of Tosposertib and immunotherapy.
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Experimental Protocols

Protocol 1: In Vitro Cancer Cell and Immune Cell Co-
culture Assay

Objective: To assess the direct and immune-mediated anti-tumor effects of Tosposertib in
combination with an immune checkpoint inhibitor.

Materials:

e Cancer cell line (e.g., B16F10 murine melanoma, MC38 murine colon adenocarcinoma)
e Murine splenocytes or purified CD8+ T cells

o Tosposertib

e Anti-mouse PD-1 or PD-L1 antibody (and corresponding isotype control)

o Complete RPMI-1640 medium (with 10% FBS, 1% Penicillin-Streptomycin, 2-
mercaptoethanol)

o 96-well flat-bottom tissue culture plates
e Transwell inserts (0.4 um pore size) for indirect co-culture (optional)
o Cell viability reagent (e.g., CellTiter-Glo®)

e |IFN-y ELISpot kit or ELISA kit

Flow cytometry antibodies (e.g., anti-CD3, -CD8, -CD69, -IFN-y, -Granzyme B)
Procedure:
e Cell Seeding:

o Seed cancer cells at an optimized density (e.g., 5 x 103 cells/well) in a 96-well plate and
allow them to adhere overnight.

e Immune Cell Preparation:
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o Isolate splenocytes from a syngeneic mouse (e.g., C57BL/6 for BL6F10 or MC38 cells).

o For T cell-specific assays, CD8+ T cells can be purified using magnetic bead separation.

e Co-culture Setup:

o Direct Co-culture: Add immune cells to the wells containing cancer cells at a specific
effector-to-target (E:T) ratio (e.g., 10:1).

o Indirect Co-culture (optional): Place transwell inserts in the wells with cancer cells and add
immune cells to the top chamber. This separates the cell types while allowing for cytokine
exchange.

e Treatment:
o Prepare serial dilutions of Tosposertib.

o Add Tosposertib, anti-PD-1/PD-L1 antibody (e.g., 10 ug/mL), the combination, or
vehicle/isotype controls to the co-culture.

 Incubation:
o Incubate the plates for 48-72 hours at 37°C and 5% CO:..
e Endpoint Analysis:
o Cancer Cell Viability:
» [f using direct co-culture, gently remove immune cells.

= Add cell viability reagent to the remaining cancer cells and measure luminescence
according to the manufacturer's protocol.

o T-Cell Activation and Function:
» Collect supernatants to measure cytokine levels (e.g., IFN-y) by ELISA.

» Harvest immune cells for flow cytometry analysis of activation markers (e.g., CD69) and
effector molecules (e.g., Granzyme B).
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= Alternatively, perform an IFN-y ELISpot assay as per the manufacturer's instructions.

Data Analysis:

Calculate the percentage of cancer cell viability relative to the vehicle control.

Determine the IC50 of Tosposertib alone and in combination.

Quantify cytokine concentrations and the percentage of activated/effector T cells.

Assess for synergistic effects using software like CompuSyn to calculate a Combination
Index (CI).

Protocol 2: In Vivo Syngeneic Mouse Tumor Model

Objective: To evaluate the in vivo anti-tumor efficacy and mechanism of action of Tosposertib
combined with an immune checkpoint inhibitor.

Materials:

» 6-8 week old female C57BL/6 mice

e B16F10 or MC38 tumor cells

» Tosposertib (formulated for oral gavage, e.g., in 0.5% methylcellulose)

e Anti-mouse PD-1 antibody (and isotype control, formulated for intraperitoneal injection in
sterile PBS)

o Calipers

o Sterile syringes and needles

o Materials for tumor dissociation and flow cytometry (see Protocol 3)
Procedure:

e Tumor Implantation:
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o Subcutaneously inject 5 x 10> B16F10 or MC38 cells in 100 pL of sterile PBS into the right
flank of each mouse.

e Tumor Growth Monitoring and Randomization:

o Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the
formula: (Length x Width?)/2.

o When tumors reach an average volume of 50-100 mm3, randomize mice into treatment
groups (n=8-10 mice per group):

Group 1: Vehicle control (oral gavage) + Isotype control (i.p.)

Group 2: Tosposertib (e.g., 50 mg/kg, daily, oral gavage) + Isotype control (i.p.)

Group 3: Vehicle control (oral gavage) + Anti-PD-1 (e.g., 10 mg/kg, twice weekly, i.p.)

Group 4: Tosposertib + Anti-PD-1
e Treatment Administration:

o Administer treatments according to the defined schedule for a specified duration (e.g., 2-3
weeks).

o Monitor body weight as an indicator of toxicity.
e Endpoint:

o The study can be terminated when tumors in the control group reach a predetermined
maximum size (e.g., 1500-2000 mms3) or if signs of excessive toxicity are observed.

o A separate cohort of mice can be used for survival studies, where the endpoint is tumor-
related morbidity or a pre-defined tumor volume.

e Tumor and Tissue Collection:

o At the end of the study, euthanize mice and excise tumors.
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o A portion of the tumor can be fixed in formalin for immunohistochemistry (IHC), and the
remainder processed for flow cytometry.

o Spleens and tumor-draining lymph nodes can also be collected for immune cell analysis.

Data Analysis:

Plot mean tumor volume + SEM for each group over time.

Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the
control.

Perform a Kaplan-Meier survival analysis for the survival cohort.

Analyze the immunophenotyping data from the TME (see Protocol 3).

Protocol 3: Imnmunophenotyping of the Tumor
Microenvironment

Objective: To characterize the immune cell composition of tumors following treatment with
Tosposertib and immunotherapy.

Materials:

Freshly excised tumors

e Tumor Dissociation Kit (e.g., Miltenyi Biotec)

¢ gentleMACS Dissociator (or similar)

e 70 um cell strainers

» Red Blood Cell Lysis Buffer

e FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

o Fc receptor block (e.g., anti-CD16/32)
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e Fluorescently conjugated antibodies for flow cytometry (see Table 3 for a suggested panel)
e Live/Dead stain

e Flow cytometer

Procedure:

» Single-Cell Suspension Preparation:

o

Mechanically and enzymatically digest the tumor tissue according to the manufacturer's
protocol for the tumor dissociation kit to obtain a single-cell suspension.

o

Filter the cell suspension through a 70 um cell strainer.

[¢]

Lyse red blood cells if necessary.

o

Wash and resuspend the cells in FACS buffer.

e Cell Staining:

Stain cells with a Live/Dead marker to exclude non-viable cells from the analysis.

o

[¢]

Block Fc receptors to prevent non-specific antibody binding.

Stain the cells with a cocktail of fluorescently labeled antibodies against surface markers.

o

[e]

For intracellular staining (e.g., FoxP3, IFN-y), fix and permeabilize the cells according to a
standard protocol before adding the intracellular antibodies.

e Flow Cytometry:
o Acquire the stained samples on a flow cytometer.
o Ensure proper compensation is set up to correct for spectral overlap.

o Data Analysis:
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o Use flow cytometry analysis software (e.g., FlowJo, FCS Express) to gate on specific

immune cell populations.

o Quantify the percentage and absolute numbers of different immune cell subsets (e.qg.,
CD8+ T cells, Tregs, MDSCs, M1/M2 macrophages) within the tumor.

Table 3: Suggested Flow Cytometry Panel for TME

Analysis

Marker Cell Type Association
CD45 All hematopoietic cells
CD3 T cells

CD4 Helper T cells, Tregs
CDs8 Cytotoxic T lymphocytes
FoxP3 Regulatory T cells
CD11b Myeloid cells

Gr-1 (Ly6G/Ly6C)

Myeloid-derived suppressor cells

F4/80 Macrophages

CD206 M2-like macrophages
MHC-II Antigen-presenting cells
CD69/PD-1 Activated/Exhausted T cells

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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